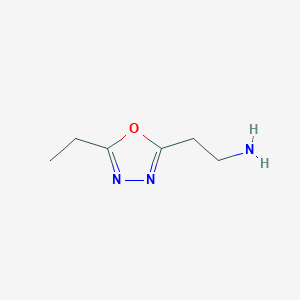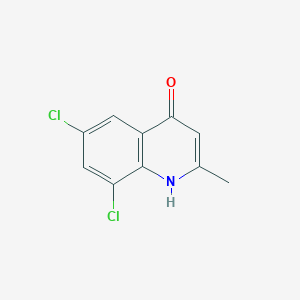
6,8-Dichloro-2-methylquinolin-4-OL
説明
6,8-Dichloro-2-methylquinolin-4-OL is a chemical compound with the molecular formula C10H7Cl2NO . It is used for research purposes and is not intended for medicinal, household, or other uses.
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core, which is a nitrogen-containing bicyclic compound, with chlorine atoms at the 6 and 8 positions, a methyl group at the 2 position, and a hydroxyl group at the 4 position .科学的研究の応用
Antioxidant Activity
Quinoline derivatives, including 6,8-Dichloro-2-methylquinolin-4-OL, have been found to exhibit pronounced antioxidant activity . This activity is determined by the rate of the reaction between OH radicals and quinoline derivatives . The antioxidant activity of these compounds can be compared with that of well-known antioxidants like vitamin C .
Fluorescence Probes
Quinoline derivatives can potentially be used as fluorescence probes . The quantum yields of these compounds are determined to reveal their potential application as fluorescence probes . The photophysical properties of these compounds, such as UV-Vis absorption and fluorescence maxima, and Stokes shift, are also studied .
Antimicrobial Properties
Quinoline derivatives have been found to exhibit antimicrobial properties . These compounds can be synthesized and studied for their pharmacological activity .
Anti-inflammatory Properties
Quinoline derivatives also show anti-inflammatory properties . These compounds can be used in drug design and synthesis of natural products .
Anti-cancer Properties
Quinoline derivatives have been found to have anti-cancer properties . These compounds can be synthesized and studied for their pharmacological activity .
Anticonvulsant Properties
Quinoline derivatives have been found to have anticonvulsant properties . These compounds can be synthesized and studied for their pharmacological activity .
Ligand for Aluminum Complexes
2-Methyl-8-quinolinol, a compound similar to this compound, can be used as a ligand for preparing aluminum complexes . It’s possible that this compound could have similar applications.
Nucleophilic Substitution Reactions
4-Chloro-8-methylquinolin-2 (1H)-one and its thione analogue, which are similar to this compound, have been used in nucleophilic substitution reactions to get new 4-substituted 2-quinolinones and quinolinethiones . These include 4-sulfanyl, hydrazino, azido, and amino derivatives . It’s possible that this compound could be used in similar reactions.
特性
IUPAC Name |
6,8-dichloro-2-methyl-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c1-5-2-9(14)7-3-6(11)4-8(12)10(7)13-5/h2-4H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMHNSLATBRUIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95541-31-4 | |
| Record name | 95541-31-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



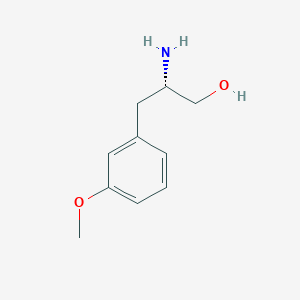
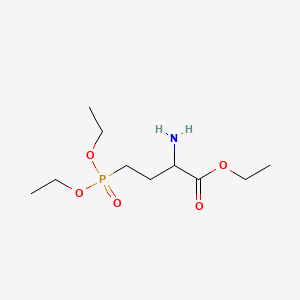

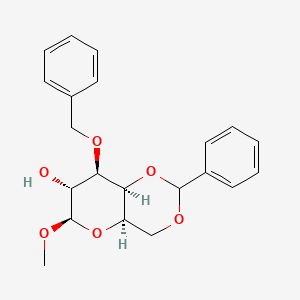

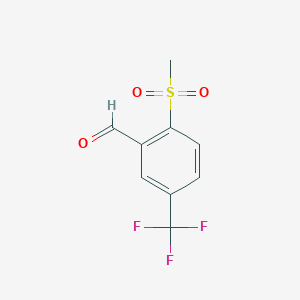
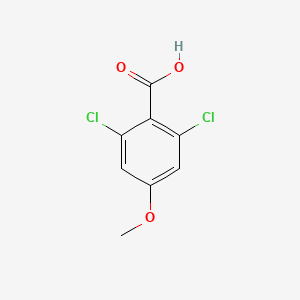


![3-Ethyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid](/img/structure/B3043863.png)



